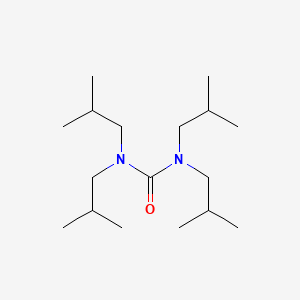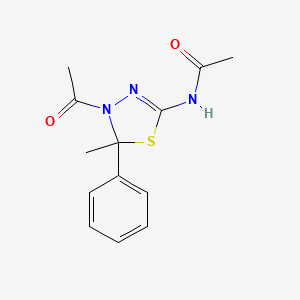![molecular formula C16H14N2O2S B7771770 4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one](/img/structure/B7771770.png)
4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an organotin compound with the molecular formula C12H10SSn and a molecular weight of 304.98 g/mol . This compound is characterized by the presence of a tin atom bonded to two phenyl groups and a sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions: Diphenylstannanethione can be synthesized through the reaction of diphenyltin dichloride with hydrogen sulfide. The reaction typically occurs in an organic solvent such as toluene or benzene under reflux conditions. The general reaction is as follows:
(C6H5)2SnCl2+H2S→(C6H5)2SnS+2HCl
Industrial Production Methods: In industrial settings, the production of diphenylstannanethione involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.
化学反応の分析
Types of Reactions: Diphenylstannanethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyltin oxide.
Reduction: It can be reduced to form diphenyltin hydride.
Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are used under mild conditions.
Major Products Formed:
Oxidation: Diphenyltin oxide.
Reduction: Diphenyltin hydride.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Diphenylstannanethione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in anticancer and antimicrobial agents.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism by which diphenylstannanethione exerts its effects involves the interaction of the tin atom with various molecular targets. The sulfur atom in the compound can form strong bonds with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The phenyl groups provide stability and enhance the compound’s reactivity.
類似化合物との比較
- Diphenyltin dichloride
- Diphenyltin oxide
- Diphenyltin hydride
Comparison: Diphenylstannanethione is unique due to the presence of the sulfur atom bonded to the tin atom, which imparts distinct chemical properties. Compared to diphenyltin dichloride, it is less reactive towards nucleophiles but more reactive towards oxidizing agents. Compared to diphenyltin oxide, it has a higher affinity for metal ions, making it more effective in catalysis.
特性
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]-1-phenyl-2-sulfanyl-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-13-8-6-11(7-9-13)10-14-15(20)18(16(21)17-14)12-4-2-1-3-5-12/h1-9,14,19H,10H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFDDJINTNHAEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C(N=C2S)CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[(2S)-2-azaniumyl-3-methylbutanoyl]amino]-3-phenylpropanoate](/img/structure/B7771714.png)
![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)



![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)


![N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioic acid](/img/structure/B7771773.png)



